![molecular formula C10H14N2O B13791080 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has shown significant biological activities. It is part of the pyrrolopyrazine family, which is known for its diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Another method involves the tandem [4 + 1 + 1] annulation, which forms one carbon-carbon and two carbon-nitrogen bonds. This process includes the production of a Schiff base, a Mannich reaction, and intramolecular imine formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. The compound promotes the degradation of c-Myc, a protein that plays a crucial role in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar fused ring system but with different functional groups, resulting in distinct chemical and biological properties.
Uniqueness
2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PIM kinases and promote c-Myc degradation sets it apart from other similar compounds, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-5-12-8-7-11-6-3-4-9(11)10(12)13/h3-4,6H,2,5,7-8H2,1H3 |
Clé InChI |
RBMVDFYZBFHZGH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN2C=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



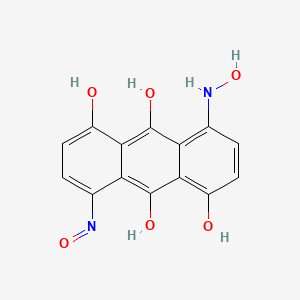
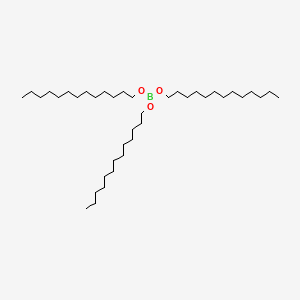
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
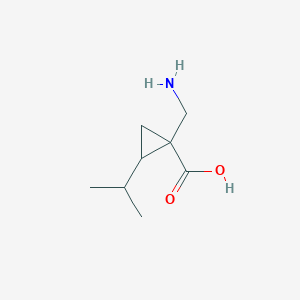


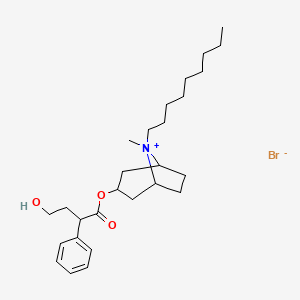

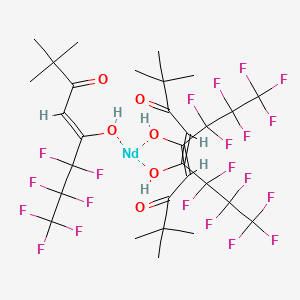
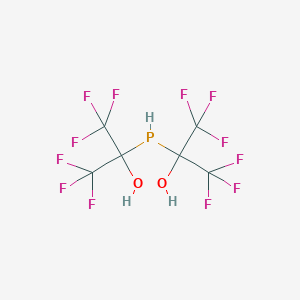
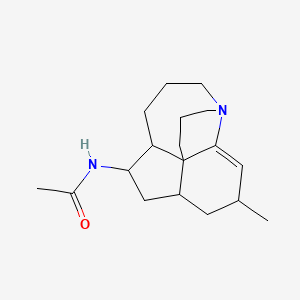

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
